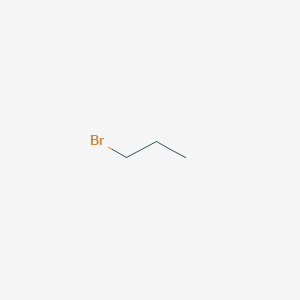

1-Bromopropane

Description

Properties

IUPAC Name |

1-bromopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br, Array | |

| Record name | 1-BROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BROMOPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021874 | |

| Record name | 1-Bromopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-bromopropane appears as a colorless liquid. Slightly denser than water and slightly soluble in water. Flash point below 75 °F. When heated to high temperatures may emit toxic fumes. Special Hazards of Combustion Products: Toxic fumes of Hydrogen Bromide (USCG, 1999), Liquid, Colorless liquid; [ACGIH], COLOURLESS LIQUID., A flammable or combustible colorless liquid. | |

| Record name | 1-BROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-BROMOPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/803 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

160 °F at 760 mmHg (USCG, 1999), 71 °C at 760 mm, 71.0 °C, 159.6 °F | |

| Record name | 1-BROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromopropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMOPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/803 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

78 °F (USCG, 1999), 22 °C (72 °F) - closed cup, 22 °C c.c., 71.6 °F (closed cup) | |

| Record name | 1-BROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromopropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMOPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/803 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 2,450 mg/L at 20 °C, Slightly soluble in water, Soluble in acetone, ethanol, ether, benzene chloroform, carbon tetrachloride, Solubility in water, g/l at 20 °C: 2.5 (slightly soluble) | |

| Record name | 1-Bromopropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMOPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3537 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.353 at 20 °C/20 °C, Relative density (water = 1): 1.35, 1.3537 | |

| Record name | 1-BROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromopropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMOPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/803 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.25 (Air = 1), Relative vapor density (air = 1): 4.3 | |

| Record name | 1-Bromopropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMOPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

274.01 mmHg (USCG, 1999), 111.0 [mmHg], 110.8 mm Hg at 20 °C, Vapor pressure, kPa at 18 °C: 13.3, 274.01 mmHg | |

| Record name | 1-BROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Bromopropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMOPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/803 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

2-Bromopropane (75-26-3) is present as a contaminant in commercial grade bromopropane at 0.1% to 0.2%. 2-BP is also known as isopropylbromide; 2-propylbromide; and sec-propylbromide. | |

| Record name | 1-Bromopropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

106-94-5 | |

| Record name | 1-BROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9746DNE68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Bromopropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMOPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/803 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-166 °F (USCG, 1999), -110 °C, Liquid molar volume = 0.09143 cu m/kmol; IG heat of formation = -8.7864X10+7 J/kmol; Heat fusion at melting point = 6.5270X10+6 J/kmol, -166 °F | |

| Record name | 1-BROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromopropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMOPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1332 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-BROMOPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/803 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

1-bromopropane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromopropane (1-BP), a halogenated organic solvent. It details its fundamental chemical and physical properties, including its CAS number and molecular weight. The guide outlines common laboratory and industrial synthesis protocols, as well as established analytical methods for its detection and quantification in various matrices. A significant focus is placed on the metabolic pathways of this compound, particularly its conjugation with glutathione (B108866), which is a critical process in its toxicity. This document is intended to serve as a valuable resource for professionals in research and development who handle or investigate this compound.

Chemical and Physical Properties

This compound, also known as n-propyl bromide, is a colorless to pale yellow liquid with a characteristic hydrocarbon-like odor. It has seen increased industrial use as a substitute for ozone-depleting solvents.[1] Key identification and property data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 106-94-5 | [2][3][4][5] |

| Molecular Weight | 122.99 g/mol | [2][3][4] |

| Chemical Formula | C₃H₇Br | [4] |

| Synonyms | n-Propyl bromide, Propyl bromide | [1][4] |

| Density | 1.354 g/mL at 25 °C | [2][3] |

| Boiling Point | 71 °C | [2][3] |

| Melting Point | -110 °C | [2][3] |

| Flash Point | 24.5 °C (closed cup) | [2][3] |

| Vapor Pressure | 146 mmHg at 20 °C | [2][3] |

| Refractive Index | n20/D 1.434 | [2][3] |

Synthesis of this compound

Laboratory Scale Synthesis from n-Propanol

A common laboratory method for the synthesis of this compound involves the reaction of n-propanol with hydrobromic acid, often generated in situ from an alkali metal bromide and a strong acid like sulfuric acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 20 g of sodium bromide and 15 mL of water.

-

Addition of Alcohol: Add 11 mL of 1-propanol (B7761284) to the flask.

-

Acid Addition: Cool the flask in an ice bath. With vigorous stirring, slowly add 15 mL of concentrated sulfuric acid dropwise from the dropping funnel. Maintaining a low temperature is crucial to prevent the oxidation of hydrobromic acid to bromine.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 30-45 minutes.

-

Distillation: Rearrange the apparatus for simple distillation and collect the distillate, which consists of crude this compound and water.

-

Work-up:

-

Transfer the distillate to a separatory funnel and wash with 25 mL of water. The lower organic layer is the crude this compound.

-

Separate the layers and wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Again, separate the layers and wash the organic layer with 15 mL of saturated sodium chloride solution to aid in the removal of dissolved water.

-

-

Drying and Final Distillation: Transfer the washed this compound to a clean, dry flask and dry over anhydrous calcium chloride or sodium sulfate. Perform a final distillation, collecting the fraction that boils at approximately 71 °C.

Analytical Methodologies

The determination of this compound in various matrices, such as air and biological samples, is crucial for monitoring occupational exposure and in toxicological studies.

Determination in Workplace Air

A widely used method for air monitoring involves collection on a solid sorbent followed by gas chromatography analysis.

Experimental Protocol (NIOSH Method 1025):

-

Sample Collection: Draw a known volume of air (e.g., 12 L) through a coconut shell charcoal sorbent tube using a calibrated personal sampling pump.

-

Sample Preparation: Break the ends of the sorbent tube and transfer the front and back sections to separate 2-mL vials.

-

Desorption: Add 1 mL of carbon disulfide to each vial, cap immediately, and allow to stand for 30 minutes with occasional agitation to desorb the this compound.

-

GC Analysis: Analyze the desorbed samples by gas chromatography with flame ionization detection (GC-FID).

-

Column: A suitable capillary column, such as one with a non-polar stationary phase.

-

Injector and Detector Temperatures: Typically set around 200-250 °C.

-

Oven Temperature Program: An isothermal or gradient program to achieve separation from other components.

-

Quantification: Use a calibration curve prepared from standards of this compound in carbon disulfide.

-

Determination of Metabolites in Biological Samples

The analysis of this compound metabolites in urine is a common method for biological monitoring. The primary metabolite analyzed is N-acetyl-S-(n-propyl)-L-cysteine (AcPrCys).

Experimental Protocol (UPLC-ESI/MS/MS):

-

Sample Collection and Storage: Collect urine samples and store them at -70°C until analysis.

-

Sample Preparation: Thaw the urine samples. Dilute an aliquot (e.g., 1:10) with an appropriate buffer, such as 15 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).

-

Chromatography: Inject the diluted sample into an ultra-high performance liquid chromatography (UPLC) system.

-

Column: A reverse-phase column suitable for separating polar analytes.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

-

Mass Spectrometry Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in either positive or negative ion mode. Monitor for the specific parent-to-daughter ion transition for AcPrCys.

-

Quantification: Create a calibration curve using standards of AcPrCys prepared in a similar matrix.

Metabolism and Toxicity

The toxicity of this compound is closely linked to its metabolism. Two primary pathways have been identified: oxidation via cytochrome P450 enzymes (mainly CYP2E1) and conjugation with glutathione (GSH).[6] The balance between these pathways can influence the toxic effects of the compound.[7]

Glutathione Conjugation Pathway

Glutathione conjugation is a significant detoxification pathway for this compound. This process, catalyzed by glutathione S-transferases (GSTs), leads to the formation of S-propyl glutathione. This conjugate is then further metabolized to N-acetyl-S-(n-propyl)-L-cysteine (a mercapturic acid), which is excreted in the urine.[8] Depletion of cellular glutathione due to the formation of these conjugates can lead to oxidative stress and subsequent cellular damage, contributing to the hepatotoxicity and neurotoxicity of this compound.[5][9]

References

- 1. HPLC Method for Analysis of this compound on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 2. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Neuro-reproductive toxicity and carcinogenicity of this compound: studies for evidence-based preventive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. certifico.com [certifico.com]

- 5. Hepatotoxic effect of this compound and its conjugation with glutathione in male ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Role of glutathione conjugation in the hepatotoxicity and immunotoxicity induced by this compound in female BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-Bromopropane for Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical properties of 1-bromopropane (also known as n-propyl bromide), a versatile reagent and solvent frequently employed in chemical synthesis. Understanding these properties is critical for reaction design, process optimization, safety, and purification in a laboratory setting.

Core Physical and Chemical Properties

This compound is a colorless liquid with a characteristic sweet odor.[1] As a primary alkyl halide, its chemical reactivity is dominated by the polarized carbon-bromine bond, making it an excellent substrate for nucleophilic substitution reactions (such as SN2) and the formation of organometallic reagents.[2][3] It is a volatile and highly flammable compound, necessitating careful handling and storage.[3]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources to provide a reliable reference for synthetic applications.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇Br | [4] |

| Molecular Weight | 122.99 g/mol | [5] |

| CAS Number | 106-94-5 | [6] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet, characteristic | [1] |

| Boiling Point | 70.3 to 71.3 °C (158.4 to 160.2 °F) at 760 mmHg | [5] |

| Melting Point | -110.5 °C (-166.8 °F) | [5] |

| Density | 1.354 g/mL at 25 °C | [7] |

| Solubility in Water | 2.5 g/L at 20 °C (Slightly soluble) | [5] |

| Solubility in Organic Solvents | Miscible with ethanol, diethyl ether, acetone, chloroform, and benzene | [4][5] |

| Vapor Pressure | 146 mmHg at 20 °C | [7] |

| Vapor Density | 4.3 (Air = 1) | [7] |

| Refractive Index (n_D) | 1.434 at 20 °C | [7] |

| Flash Point | -4.5 °C (23.9 °F) | [8] |

| Autoignition Temperature | 490 °C (914 °F) | [8] |

| Log P (Octanol/Water Partition Coefficient) | 2.10 - 2.319 | [1][5] |

Experimental Protocols: Handling and a Representative Synthesis

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound. It is classified as highly flammable and can cause irritation to the eyes, skin, and respiratory tract.[9] Animal studies suggest potential for reproductive harm and carcinogenicity.[6]

General Handling and Storage Protocol:

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, solvent-resistant gloves (e.g., PVC, not natural rubber), and a lab coat.[5][9]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and ground all equipment when transferring large quantities.[9]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated, and flame-proof area.[5] Containers may build pressure and should be vented periodically and cautiously.[5]

-

Spills: Absorb spills with an inert material like vermiculite (B1170534) or sand and place in a sealed container for disposal. Prevent entry into drains or waterways.

Representative Experimental Protocol: Formation of a Grignard Reagent

The formation of propylmagnesium bromide is a foundational reaction showcasing the utility of this compound in creating carbon-carbon bonds.[7] This protocol is a generalized procedure and must be adapted with appropriate risk assessments for specific laboratory conditions.

Objective: To prepare a solution of propylmagnesium bromide in anhydrous diethyl ether.

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

-

Glassware (round-bottom flask, reflux condenser, dropping funnel), oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

-

Setup: Assemble the dry glassware. Place magnesium turnings (1.2 equivalents) in the round-bottom flask.

-

Initiation: Add a small crystal of iodine to the flask. Add a small portion of the anhydrous diethyl ether.

-

Reagent Addition: Dissolve this compound (1 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small amount of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. The solution may also turn cloudy and grey.[7]

-

Reaction: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.[7]

-

Completion: After the addition is complete, the mixture can be refluxed gently for an additional 30 minutes to ensure all the magnesium has reacted. The resulting grey-to-brown solution is the Grignard reagent, which should be used immediately in subsequent synthetic steps.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and use of this compound in a typical synthesis, such as the Grignard reaction described above.

Caption: Logical workflow for a synthesis using this compound.

This guide provides essential data and protocols for the effective and safe use of this compound in a research and development context. Given its physical properties and reactivity, it remains a valuable, albeit hazardous, component in the synthetic chemist's toolkit.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Before you continue to YouTube [consent.youtube.com]

- 3. This compound Explained: Properties, Applications, and Sourcing Best Practices - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 4. guidechem.com [guidechem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound | C3H7Br | CID 7840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solved INTRODUCTION This experiment demonstrates the | Chegg.com [chegg.com]

- 8. employees.delta.edu [employees.delta.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Comprehensive Technical Guide to the Solubility of 1-Bromopropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 1-bromopropane (also known as n-propyl bromide) in various organic solvents. Understanding the solubility of this versatile solvent is crucial for its application in organic synthesis, purification processes, and formulation development. This document compiles available solubility data, details experimental methodologies for solubility determination, and illustrates the key principles governing its behavior in solution.

Introduction to this compound

This compound (C₃H₇Br) is a colorless liquid with a characteristic sweet odor. It has gained prominence as a solvent in a range of industrial applications, including as a cleaning agent for metals and electronics, a solvent for adhesives, and a chemical intermediate.[1] Its moderate polarity and ability to dissolve a wide array of organic compounds make its solubility profile a critical parameter for process optimization and chemical compatibility assessment.[2]

Quantitative and Qualitative Solubility Data

This compound exhibits a broad range of solubility in organic solvents, largely governed by the principle of "like dissolves like." It is readily miscible with many common polar and non-polar organic solvents. While extensive quantitative data is not always available, the following tables summarize the known solubility characteristics of this compound.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Solubility at 20-25°C | Citation(s) |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | [1][3] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible | [1] |

| Acetone | CH₃COCH₃ | Polar Aprotic | Soluble | [3] |

| Benzene | C₆H₆ | Non-polar | Soluble | [3] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | [2] |

| Carbon Tetrachloride | CCl₄ | Non-polar | Soluble | [3] |

Note: "Miscible" indicates that the two liquids form a homogeneous solution in all proportions. "Soluble" indicates a significant degree of dissolution, though precise quantitative limits are not consistently reported in the literature.

Table 2: Aqueous Solubility of this compound

| Temperature | Solubility | Citation(s) |

| 20°C | 2.5 g/L (2,450 mg/L) | [1][3] |

| 25°C | ~0.9 g/L | [2] |

The low solubility of this compound in water highlights its utility in non-aqueous chemical processes.[2]

Factors Influencing Solubility

The solubility of this compound is determined by the balance of intermolecular forces between the solute (this compound) and the solvent molecules. The following diagram illustrates the key factors that govern these interactions.

References

Spectroscopic Analysis of 1-Bromopropane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-bromopropane, targeting researchers, scientists, and drug development professionals. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound (CH₃CH₂CH₂Br), both ¹H and ¹³C NMR spectra are crucial for its characterization.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound shows three distinct signals, corresponding to the three different chemical environments of the protons in the molecule.[1][2][3]

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CH₃ | 1.01 - 1.03 | Triplet (t) | 3H | ~7 |

| CH₂CH₂Br | 1.87 - 1.88 | Sextet | 2H | ~7 |

| CH₂Br | 3.37 - 3.39 | Triplet (t) | 2H | ~6.67 |

Data sourced from multiple references. [1][2][3][4]

The triplet at approximately 1.03 ppm corresponds to the methyl (CH₃) protons.[1] It is split into a triplet by the adjacent methylene (B1212753) (CH₂) group (n+1 = 2+1 = 3). The signal around 1.87 ppm is a sextet and is assigned to the central methylene protons (CH₂CH₂Br).[1] This complex splitting pattern arises from coupling to both the methyl protons (n=3) and the other methylene protons (n=2), resulting in a theoretical multiplet of (3+1)(2+1) = 12 lines, which appears as a sextet. The triplet at approximately 3.39 ppm is attributed to the methylene protons attached to the bromine atom (CH₂Br).[1] The electronegativity of bromine causes a downfield shift for these protons.[3] This signal is split into a triplet by the adjacent central methylene group (n+1 = 2+1 = 3).

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum of this compound displays three signals, indicating three unique carbon environments in the molecule.[5]

| Assignment | Chemical Shift (δ, ppm) |

| CH₃ | 13.17 |

| CH₂CH₂Br | 26.47 |

| CH₂Br | 36.06 |

Data sourced from a single reference.

The carbon atom directly bonded to the electronegative bromine atom (CH₂Br) is the most deshielded and therefore appears at the lowest field (highest ppm value).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by C-H stretching and bending vibrations, as well as the C-Br stretching vibration.

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~2960, ~2870 | C-H stretch (alkyl) | Strong, sharp |

| ~1465, ~1375 | H-C-H bend | Medium |

| ~1300-1150 | CH₂ wag (-CH₂Br) | Characteristic |

| ~690–515 | C-Br stretch | Weak to medium |

Data sourced from a single reference. [6]

The strong, sharp peaks around 2960 and 2870 cm⁻¹ are characteristic of C-H stretching in the alkyl groups.[6] The absorptions around 1465 and 1375 cm⁻¹ correspond to H-C-H bending vibrations.[6] The C-Br stretching vibration is observed in the fingerprint region of the spectrum, typically between 690 and 515 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound shows characteristic isotopic peaks for bromine and various fragmentation patterns.

| m/z | Assignment | Relative Intensity |

| 124 | [CH₃CH₂CH₂⁸¹Br]⁺ (M+2) | ~97% of m/z 122 |

| 122 | [CH₃CH₂CH₂⁷⁹Br]⁺ (M) | ~100% |

| 43 | [CH₃CH₂CH₂]⁺ | Base Peak |

| 27 | [C₂H₃]⁺ | - |

Data sourced from multiple references. [7][8]

A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks at m/z 122 and 124, with nearly equal intensity.[7][8] This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance.[7] The base peak in the spectrum is at m/z 43, which corresponds to the propyl cation ([CH₃CH₂CH₂]⁺) formed by the loss of the bromine radical.[7]

Experimental Protocols

NMR Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation :

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[9]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[9][10] Chloroform-d is a common choice for nonpolar organic compounds.[9]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[9]

-

Filter the solution through a Pasteur pipette with a small plug of glass wool into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[10]

-

The final liquid column in the NMR tube should be approximately 4.0 to 5.0 cm high.[9]

-

Cap the NMR tube securely.[9]

-

Wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any fingerprints or dust.[9][11]

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[9]

-

Shim the magnetic field to optimize its homogeneity and achieve high resolution.[9]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[9]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[9] For ¹³C NMR, a higher number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Acquire the Free Induction Decay (FID).

-

Process the FID using a Fourier transform, phase correction, and baseline correction to obtain the NMR spectrum.

-

Reference the spectrum using an internal standard, such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[1]

-

IR Spectroscopy Protocol (Neat Liquid Sample)

-

Sample Preparation :

-

Obtain two clean and dry salt plates (e.g., NaCl or KBr).[12][13] Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

-

Using a clean Pasteur pipette, place one to two drops of neat this compound onto the center of one salt plate.[12][13]

-

Carefully place the second salt plate on top of the first, creating a thin liquid film of the sample between the plates.[12][13] The liquid should spread evenly without air bubbles.[12]

-

-

Instrument Setup and Data Acquisition :

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[12]

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.

-

Acquire the sample spectrum.

-

After the measurement, clean the salt plates thoroughly with a dry solvent (e.g., acetone (B3395972) or isopropanol) and return them to a desiccator for storage.[13][14]

-

Mass Spectrometry Protocol (Volatile Liquid Sample)

-

Sample Introduction :

-

For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

In a typical electron ionization (EI) source, the sample is introduced into a high-vacuum chamber.[15]

-

-

Ionization :

-

The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[15][16]

-

This bombardment causes the molecules to lose an electron, forming a positively charged molecular ion (radical cation), [M]⁺•.[16] Excess energy from this process can cause the molecular ion to fragment into smaller ions and neutral species.[16]

-

-

Mass Analysis :

-

Detection :

Visualizations

Caption: Workflow of Spectroscopic Analysis for this compound.

Caption: Correlation of this compound Structure with Spectroscopic Data.

References

- 1. C3H7Br CH3CH2CH2Br this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Solved The H-NMR spectrum of this compound shows signals at | Chegg.com [chegg.com]

- 3. Answered: The 1H-NMR spectrum of this compound shows signals at 1.03, 1.88, and 3.39 ppm. The 1H-NMR spectrum of 2-bromopropane shows signals at 1.73 and 4.21 ppm. Draw… | bartleby [bartleby.com]

- 4. This compound(106-94-5) 1H NMR spectrum [chemicalbook.com]

- 5. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C3H7Br CH3CH2CH2Br infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C3H7Br CH3CH2CH2Br mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. research.reading.ac.uk [research.reading.ac.uk]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. webassign.net [webassign.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. Mass spectrometry - Wikipedia [en.wikipedia.org]

synthesis and preparation of 1-bromopropane

An In-depth Technical Guide to the Synthesis and Preparation of 1-Bromopropane

Introduction

This compound (n-propyl bromide, CH₃CH₂CH₂Br) is a colorless to pale yellow liquid organobromine compound.[1] It serves as a versatile reagent in organic synthesis, primarily as an alkylating agent in the production of pharmaceuticals, pesticides, dyes, and fragrances.[1] For instance, it is a key raw material for Grignard reagents and in the synthesis of organophosphorus insecticides and acaricides.[1] This guide provides a detailed overview of the primary laboratory methods for the synthesis of this compound, complete with experimental protocols, quantitative data, and safety considerations tailored for researchers and chemical development professionals.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₇Br | [2] |

| Molecular Weight | 122.99 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet odor | [3] |

| Boiling Point | 71 °C | [1] |

| Melting Point | -110 °C | [1] |

| Density | 1.357 g/cm³ at 20 °C | [1] |

| Refractive Index | 1.4341 at 20 °C | [1] |

| Solubility in Water | 2,450 mg/L at 20 °C (Slightly soluble) | [1][3] |

| Solubility in Organic Solvents | Miscible with alcohol and ether | [1] |

| Vapor Density | 4.25 (Air = 1) | [3] |

| Vapor Pressure | 146 mm Hg at 20 °C | [4] |

Synthetic Methodologies

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of 1-propanol (B7761284) or the hydrobromination of propene. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

Method 1: Synthesis from 1-Propanol via Nucleophilic Substitution

The conversion of 1-propanol to this compound is a classic Sₙ2 reaction where the hydroxyl group is substituted by a bromide ion. The hydroxyl group is a poor leaving group, so it must first be protonated by an acid to form a good leaving group, water.

This is a common and cost-effective method where hydrobromic acid (HBr) is generated in situ from the reaction of sodium bromide (NaBr) and concentrated sulfuric acid (H₂SO₄).[5]

Overall Reaction: CH₃CH₂CH₂OH + NaBr + H₂SO₄ → CH₃CH₂CH₂Br + NaHSO₄ + H₂O

Reaction Mechanism: The mechanism involves the initial formation of HBr, followed by the protonation of the alcohol's hydroxyl group and subsequent Sₙ2 attack by the bromide ion.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of 1-Bromopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-bromopropane (n-propyl bromide), a primary haloalkane of significant interest in organic synthesis and various industrial applications. The document delves into the core principles governing its reactivity, focusing on nucleophilic substitution and elimination pathways. Quantitative kinetic and thermodynamic data are presented to offer a deeper understanding of the factors influencing reaction outcomes. Detailed experimental protocols for studying the kinetics of its reactions and monitoring its degradation are provided. Furthermore, the guide explores the stability of this compound under various conditions, including atmospheric and thermal stress, and illustrates key reaction mechanisms and experimental workflows through detailed diagrams.

Introduction

This compound (CH₃CH₂CH₂Br) is a versatile organobromine compound widely utilized as a reagent and solvent. Its reactivity is primarily dictated by the presence of the carbon-bromine (C-Br) bond, which is polarized due to the higher electronegativity of bromine. This polarization renders the α-carbon electrophilic and susceptible to attack by nucleophiles, making nucleophilic substitution a predominant reaction pathway. However, under certain conditions, this compound can also undergo elimination reactions. Understanding the interplay of factors that govern these competing pathways is crucial for controlling reaction selectivity and optimizing synthetic procedures. This guide aims to provide a detailed technical examination of the chemical behavior of this compound, supported by quantitative data and practical experimental methodologies.

Chemical Reactivity

The chemical reactivity of this compound is dominated by two main competing reaction pathways: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2). The prevalence of one pathway over the other is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution (Sₙ2) Reactions

As a primary alkyl halide, this compound readily undergoes Sₙ2 reactions.[1] This mechanism involves a single concerted step where the nucleophile attacks the electrophilic α-carbon from the backside, leading to the simultaneous departure of the bromide leaving group.[2] The reaction proceeds through a trigonal bipyramidal transition state.

dot

Caption: Sₙ2 reaction mechanism of this compound.

The Sₙ2 reaction of this compound is a second-order process, with the rate dependent on the concentrations of both the substrate and the nucleophile.[3]

Rate = k[CH₃CH₂CH₂Br][Nu⁻]

The rate constant, k, is influenced by the nucleophilicity of the attacking species, the solvent, and the temperature.

Table 1: Kinetic Data for Sₙ2 Reactions of this compound

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Reference |

| KOH | Ethanol/Water | 45.1 | 0.0684 M⁻¹min⁻¹ | [4] |

| OH⁻ | Ethanol | - | - | [3] |

| HS⁻ | - | - | - | [5] |

| I⁻ | Acetone | 25 | - | |

| N₃⁻ | - | - | - | |

| CN⁻ | - | - | - |

Note: A comprehensive table of rate constants is challenging to compile from publicly available literature. The provided data points serve as examples.

Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an E2 reaction to form propene.[6] This reaction is also a concerted, one-step process where the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the simultaneous expulsion of the bromide ion.

dot

Caption: E2 reaction mechanism of this compound.

Competition Between Sₙ2 and E2 Reactions

The balance between substitution and elimination is a critical aspect of the reactivity of this compound. Several factors influence the product ratio:

-

Nature of the Nucleophile/Base: Strong, non-bulky bases that are also good nucleophiles (e.g., OH⁻, OCH₃⁻) can lead to a mixture of Sₙ2 and E2 products. Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination.[3]

-

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) favor Sₙ2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.[7][8] Polar protic solvents (e.g., water, ethanol) can solvate both the cation and the anion, which can favor elimination, particularly at higher temperatures.[6]

-

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and a greater increase in entropy.[6]

Table 2: Product Ratios for Sₙ2 vs. E2 Reactions of this compound (Illustrative)

| Base | Solvent | Temperature (°C) | % Sₙ2 Product | % E2 Product | Reference |

| NaOH | DMSO | Room Temp | High | Low | |

| Sodium Ethoxide | Ethanol | High | Low | High | [6] |

| Potassium tert-butoxide | tert-butanol | High | Very Low | High | [3] |

Note: Specific quantitative product ratios are highly dependent on precise reaction conditions.

Chemical Stability

The stability of this compound is influenced by its susceptibility to degradation through various pathways, including hydrolysis, atmospheric reactions, and thermal decomposition.

Hydrolysis

This compound can undergo slow hydrolysis in the presence of water to form propan-1-ol and hydrobromic acid. This reaction is generally slow at neutral pH but is accelerated by the presence of acids or bases.

CH₃CH₂CH₂Br + H₂O → CH₃CH₂CH₂OH + HBr

Atmospheric Degradation

In the atmosphere, the primary degradation pathway for this compound is its reaction with hydroxyl (OH) radicals.[1] This reaction initiates a series of oxidation steps. The rate of this reaction is temperature-dependent and can be described by the Arrhenius equation.

Table 3: Arrhenius Parameters for the Reaction of this compound with OH Radicals

| Parameter | Value | Unit | Reference |

| A (Pre-exponential factor) | 5.75 x 10⁻¹² | cm³ molecule⁻¹ s⁻¹ | |

| E/R (Activation Energy/Gas Constant) | 504 | K |

The atmospheric lifetime of this compound is estimated to be on the order of days to weeks, depending on the concentration of OH radicals.

Photochemical Degradation

Thermal Stability

This compound is relatively stable at ambient temperatures but can decompose upon heating, particularly in the presence of certain materials. High temperatures can lead to the elimination of HBr to form propene or other decomposition products.

Experimental Protocols

Kinetic Study of the Sₙ2 Reaction of this compound with Hydroxide (B78521) Ion

This protocol describes a method to determine the rate constant for the reaction of this compound with potassium hydroxide by monitoring the change in hydroxide concentration over time via titration.[4]

Materials and Reagents:

-

This compound

-

Potassium hydroxide (KOH) solution (standardized)

-

Hydrochloric acid (HCl) solution (standardized, e.g., 0.1000 M)

-

Ethanol

-

Phenolphthalein (B1677637) indicator

-

Constant temperature water bath

-

Burette, pipettes, and flasks

Procedure:

-

Prepare a reaction mixture of this compound and KOH in an ethanol/water solvent in a flask.

-

Place the flask in a constant temperature water bath to equilibrate.

-

At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a known volume of standardized HCl solution.

-

Back-titrate the excess HCl in the quenched sample with the standardized KOH solution using phenolphthalein as an indicator.

-

The concentration of hydroxide in the reaction mixture at each time point can be calculated from the titration data.

-

Plot the appropriate concentration-time relationship (e.g., 1/[OH⁻] vs. time for a second-order reaction) to determine the rate constant from the slope of the line.

dot

Caption: Workflow for the kinetic study of the Sₙ2 reaction.

Monitoring this compound Degradation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for monitoring the degradation of this compound in a given matrix (e.g., water, soil) using GC-MS.

Materials and Reagents:

-

This compound standard

-

Sample matrix (e.g., water, soil extract)

-

Internal standard (e.g., deuterated benzene)

-

Extraction solvent (e.g., hexane, dichloromethane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Spike the sample matrix with a known concentration of this compound. For solid samples, perform a solvent extraction.

-

Incubation: Incubate the samples under the desired degradation conditions (e.g., specific temperature, light exposure).

-

Sampling: At timed intervals, take subsamples for analysis.

-

Extraction: Extract the this compound from the subsample using a suitable organic solvent. Add a known amount of internal standard.

-

GC-MS Analysis: Inject the extract into the GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer identifies and quantifies this compound based on its mass spectrum and retention time relative to the internal standard.

-

Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.

dot

Caption: Workflow for monitoring this compound degradation.

Conclusion

This compound exhibits a rich and predictable chemical reactivity, primarily governed by the principles of Sₙ2 and E2 reactions. The outcome of its reactions can be effectively controlled by the judicious choice of nucleophile/base, solvent, and temperature. While generally stable, this compound is susceptible to degradation through hydrolysis and atmospheric oxidation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working with this important chemical, enabling them to better predict its behavior and optimize its use in various applications. Further research to expand the quantitative kinetic database for a wider range of nucleophiles and solvent systems would be of significant value to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Bromopropane And Potassium Hydroxide Lab Report - 772 Words | Bartleby [bartleby.com]

- 5. researchgate.net [researchgate.net]

- 6. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]

- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

Navigating the Risks: A Technical Guide to the Health and Safety of 1-Bromopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromopropane (1-BP), also known as n-propyl bromide, is a solvent with increasing applications across various industries, including in pharmaceuticals and as a replacement for ozone-depleting substances.[1][2] Its utility, however, is matched by significant health and safety concerns. This technical guide provides an in-depth overview of the toxicological profile of this compound, established occupational exposure limits, and best practices for its safe handling and storage. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure a safe working environment and mitigate the risks associated with the use of this chemical.

Toxicological Profile

This compound poses a multi-faceted threat to human health, with the nervous and reproductive systems being primary targets. It is also reasonably anticipated to be a human carcinogen.[3]

Neurotoxicity

Occupational exposure to this compound has been linked to a range of neurological effects. Acute, short-term exposure can lead to symptoms such as headaches, dizziness, loss of consciousness, slurred speech, confusion, difficulty walking, muscle twitching, and a loss of sensation in the arms and legs.[2] These effects can persist even after exposure has ceased.[2] Chronic, long-term exposure can result in more severe and potentially irreversible neurological damage.[4] Animal studies have corroborated these findings, demonstrating neurobehavioral changes, electrophysiological alterations, and morphological changes in the central and peripheral nervous systems at concentrations of 50 ppm and higher.[4]

The proposed mechanisms for this compound-induced neurotoxicity include changes in neurotransmitter systems, oxidative stress, glial activation, and decreased neurogenesis.[5] One key pathway involves its metabolism by cytochrome P450 2E1 (CYP2E1), which can lead to the formation of reactive metabolites that contribute to cellular damage.[6] Studies have shown that allyl sulfide, a CYP2E1 inhibitor, can ameliorate the neurotoxic effects of this compound in rats by reducing neuroinflammation and oxidative stress.[6]

Reproductive Toxicity

Both human and animal data indicate that this compound is a reproductive toxicant. In male rats, exposure has been shown to cause a dose-dependent decrease in epididymal sperm count and motility, an increase in sperm with abnormal morphology, and a reduction in plasma testosterone (B1683101) levels at high concentrations.[7] The mechanism is distinct from that of its isomer, 2-bromopropane, as this compound primarily causes a failure of spermiation.[7] In females, altered menstrual cycles have been reported in workers exposed to this compound.[8] Animal studies have shown that exposure can adversely affect the female reproductive system at concentrations of 50 ppm and greater.[9]